molecular formula C13H17N3 B13092057 4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline

4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline

Cat. No.: B13092057
M. Wt: 215.29 g/mol
InChI Key: COFRMFJWCPHYMJ-UHFFFAOYSA-N
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Description

4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of pyrrolopyrazine derivatives, including 4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline, can be achieved through various methods:

Chemical Reactions Analysis

4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It has potential therapeutic applications due to its diverse biological activities.

    Industry: It is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound’s pyrrolopyrazine scaffold allows it to interact with enzymes, receptors, and other proteins, leading to its diverse biological activities. the exact mechanisms are not fully understood and require further research .

Comparison with Similar Compounds

4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline can be compared with other pyrrolopyrazine derivatives, such as:

These compounds share similar structures but exhibit different biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline

InChI

InChI=1S/C13H17N3/c14-11-3-5-12(6-4-11)16-9-8-15-7-1-2-13(15)10-16/h1,3-7,13H,2,8-10,14H2

InChI Key

COFRMFJWCPHYMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CCC2CN1C3=CC=C(C=C3)N

Origin of Product

United States

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